rac-1-(3-Benzyloxyphenyl)-1-propanol
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Overview
Description
rac-1-(3-Benzyloxyphenyl)-1-propanol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-1-(3-Benzyloxyphenyl)-1-propanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: The major products include 3-benzyloxyphenylpropanone and 3-benzyloxybenzoic acid.
Reduction: The major product is 3-benzyloxypropane.
Substitution: The products depend on the substituent introduced, such as 3-benzyloxyphenylpropyl chloride.
Scientific Research Applications
rac-1-(3-Benzyloxyphenyl)-1-propanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-(3-Benzyloxyphenyl)-1-propanol involves its interaction with specific molecular targets. The benzyloxy group and the hydroxyl group play crucial roles in its reactivity and interaction with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
- 1-(3-Benzyloxyphenyl)-2-propanol
- 1-(3-Benzyloxyphenyl)-1-butanol
- 1-(3-Benzyloxyphenyl)-1-ethanol
Comparison: rac-1-(3-Benzyloxyphenyl)-1-propanol is unique due to its specific structural features, such as the position of the benzyloxy group and the length of the propanol chain. These features influence its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXYQVQZECKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591339 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49646-55-1 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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